
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClFN4O and its molecular weight is 352.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, often involving cyclo condensation, Michael addition, and electrochemical methods. These compounds are characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry, which confirm their structural identities. For example, Rajkumar, Kamaraj, and Krishnasamy (2014) detailed a method for synthesizing piperazine derivatives with significant antimicrobial activities, showcasing the compound's utility as a chemical scaffold for developing therapeutic agents (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal efficacy of derivatives of this compound. For instance, derivatives have shown remarkable and broad-spectrum antimicrobial efficacy against tested strains, with activities comparable to standard drugs such as chloramphenicol and fluconazole (Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010). This highlights the potential of these compounds in addressing drug-resistant microbial infections.
Anticancer and Cytotoxic Activities
The synthesized compounds are also evaluated for their anticancer properties. Certain derivatives have shown effective cytotoxic activities against cancer cell lines, such as the PC-3 cell line, indicating their potential in cancer therapy. For example, Govindhan et al. (2017) synthesized a compound with cytotoxicity evaluated against cancer cells, further analyzed through molecular docking studies to understand its mechanism of action (M. Govindhan, V. Viswanathan, S. Karthikeyan, K. Subramanian, D. Velmurugan, 2017).
Anti-inflammatory Activities
Research into the anti-inflammatory properties of these derivatives has shown promise. Compounds synthesized from this chemical scaffold have exhibited significant in-vitro and in-vivo anti-inflammatory activities, suggesting their utility in treating inflammation-related disorders. Aejaz Ahmed, K. Molvi, and G. J. Khan (2017) reported on derivatives that showed maximum in-vitro anti-inflammatory activity, emphasizing the compound's therapeutic potential (Aejaz Ahmed, K. Molvi, G. J. Khan, 2017).
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O.ClH/c1-2-20-8-7-19-17(20)22-11-9-21(10-12-22)16(23)13-14-3-5-15(18)6-4-14;/h3-8H,2,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTVWJZOHMHLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
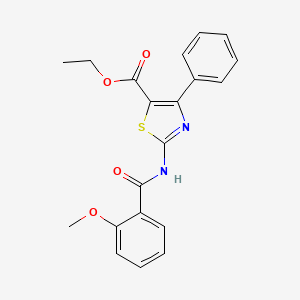
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)
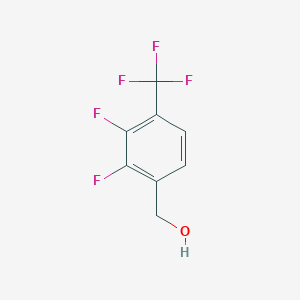
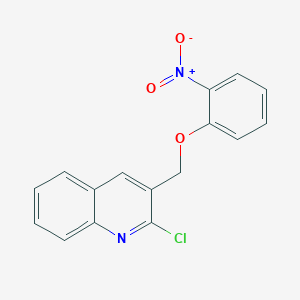
![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)
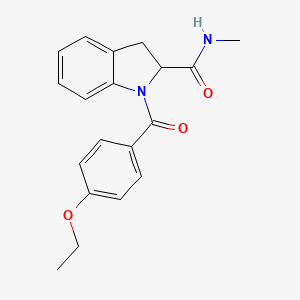

![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2725170.png)
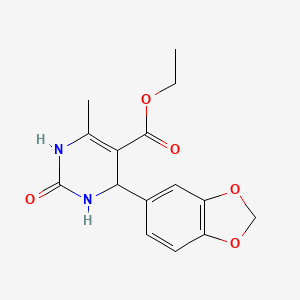
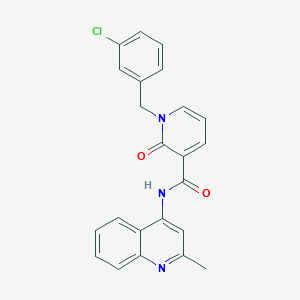
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)
![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)
